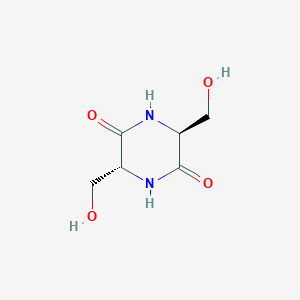

(3R,6S)-3,6-ビス(ヒドロキシメチル)ピペラジン-2,5-ジオン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "(3R,6S)-3,6-Bis(hydroxymethyl)piperazine-2,5-dione" is a derivative of piperazine-2,5-dione, which is a core structure in various synthesized compounds with potential therapeutic properties. Piperazine-2,5-diones, also known as diketopiperazines, are the smallest cyclic peptides and are common motifs in several natural products with therapeutic properties, including antitumor activity and hypolipidemic activity .

Synthesis Analysis

The synthesis of piperazine-2,5-dione derivatives involves several steps starting from readily available alpha-amino acids. The activation of a lactam carbonyl group followed by selective reduction and treatment with protic acid generates N-acyliminium ions, which are then trapped by nucleophilic side chains to form 2,6-bridged piperazine-3-ones . Another efficient route for synthesizing xylylene-linked bis(piperazine-2,5-diones) has been reported, which involves side chain substitution and crystallization to yield molecular solids with specific conformations . Additionally, the synthesis of 1,4-piperazine-2,5-dione derivatives has been achieved over multiple steps from ethyl 2-amino-4,7-dimethoxyindan-2-carboxylate, with the formation of polymorphic crystalline forms .

Molecular Structure Analysis

The molecular structure of piperazine-2,5-dione derivatives is influenced by side chain substitutions and the resulting intermolecular interactions. For instance, xylylene-linked bis(piperazine-2,5-diones) can adopt "C"-shaped or "S"-shaped conformations in the solid state, depending on the presence of stabilizing intermolecular hydrogen bonds or repulsive steric interactions . The polymorphic crystalline forms of 1,4-piperazine-2,5-dione derivatives also exhibit different hydrogen-bonding networks, which can be studied using mass spectrometry and nuclear magnetic resonance spectroscopy .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of piperazine-2,5-dione derivatives are crucial for determining their final structure and properties. The formation of N-acyliminium ions and their subsequent trapping by nucleophilic side chains is a key step in the synthesis of 2,6-bridged piperazine-3-ones . The cyclization reactions, such as the formation of bicyclomycin's main skeleton from 6-hydroxy-3-(3-hydroxypropyl)-2,5-piperazinedione derivatives, are also significant .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine-2,5-dione derivatives, such as their mesomorphic and crystalline properties, are influenced by their molecular structure. The presence of intermolecular hydrogen bonds can lead to the formation of liquid-crystalline phases, as observed in unsaturated piperazine-2,5-dione derivatives exhibiting smectic C and smectic G phases . The polymorphism observed in the crystalline forms of 1,4-piperazine-2,5-dione derivatives also reflects the variability in their physical properties .

科学的研究の応用

抗がん剤

“(3R,6S)-3,6-ビス(ヒドロキシメチル)ピペラジン-2,5-ジオン”とその抱合体は、抗がん剤としての潜在的な用途について研究されてきました . N-ヘテロ環系融合トリプタミン-ピペラジン-2,5-ジオン抱合体を合成するための容易で効率的な経路が、ポスト-ウギカスケード反応を介して開発されました . 標的化合物は、幅広い出発物質に適用できる、穏やかな反応と簡単な操作手順によって調製されました .

その化合物の1つで、「化合物6h」と呼ばれるものは、AsPC-1およびSW1990ヒト膵臓がん細胞株の有意な増殖阻害(IC 50 = 6 ± 0.85 μM)を誘導することが示されました . これは、これらの化合物が膵臓がんの治療に潜在的に使用できることを示唆しています .

ピペラジン-2,5-ジオン薬理フォアは、抗がん剤、抗生物質、抗菌活性を示す重要なクラスの生物活性物質として提示されています . したがって、ピペラジン-2,5-ジオンモチーフを有する新規で多様な分子の合成のための、容易で経済的なプロトコルが強く求められています .

将来の方向性

作用機序

Target of Action

It is known that the piperazine-2,5-dione pharmacophore is an important class of bioactive agents exhibiting anticancer, antibiotics, and antibacterial activities .

Mode of Action

It is known that piperazine-2,5-dione derivatives interact with their targets to exert their bioactive effects .

Biochemical Pathways

Given its bioactive properties, it can be inferred that it may affect pathways related to cell growth and proliferation, particularly in the context of its anticancer activity .

Result of Action

One of the synthesized N-heterocyclic fused tryptamine-piperazine-2,5-dione conjugates, Compound 6h, was demonstrated to induce significant growth inhibition of AsPC-1 and SW1990 human pancreatic cancer cell lines . This suggests that (3R,6S)-3,6-Bis(hydroxymethyl)piperazine-2,5-dione and its derivatives may have potential as anticancer agents.

特性

IUPAC Name |

(3R,6S)-3,6-bis(hydroxymethyl)piperazine-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O4/c9-1-3-5(11)8-4(2-10)6(12)7-3/h3-4,9-10H,1-2H2,(H,7,12)(H,8,11)/t3-,4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUWGHSHLNOADHI-ZXZARUISSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(=O)NC(C(=O)N1)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1C(=O)N[C@H](C(=O)N1)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Azaspiro[4.4]nonane](/img/structure/B93273.png)

![Benzoic acid, 2-[4-(1,1-dimethylethyl)benzoyl]-](/img/structure/B93277.png)

![2-[2-(3-Aminopropoxy)ethoxy]ethanol](/img/structure/B93289.png)